molecular formula C11H11BrClN B8269711 4-Bromo-2-methylnaphthalen-1-amine hydrochloride

4-Bromo-2-methylnaphthalen-1-amine hydrochloride

Cat. No.: B8269711
M. Wt: 272.57 g/mol
InChI Key: REJADVPIFNJYHY-UHFFFAOYSA-N
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Description

4-Bromo-2-methylnaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H11BrClN and a molecular weight of 272.57 g/mol . This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a bromine atom, a methyl group, and an amine group on the naphthalene ring structure. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

The synthesis of 4-Bromo-2-methylnaphthalen-1-amine hydrochloride typically involves several steps, starting from commercially available naphthalene derivatives. One common synthetic route includes:

Chemical Reactions Analysis

4-Bromo-2-methylnaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-Bromo-2-methylnaphthalen-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methylnaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-Bromo-2-methylnaphthalen-1-amine hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-2-methylnaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN.ClH/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;/h2-6H,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJADVPIFNJYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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